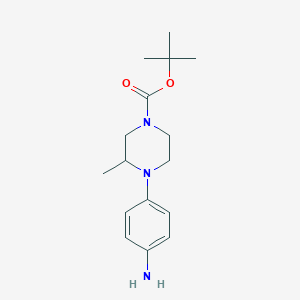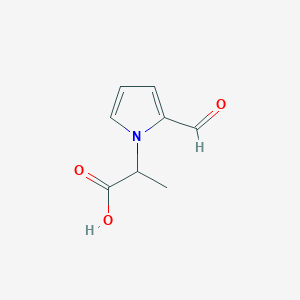![molecular formula C21H28N2O B12496707 1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12496707.png)
1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Metoxi fenil)metil]-4-(3-fenilpropil)piperazina es un compuesto químico que pertenece a la clase de derivados de piperazina. Las piperazinas son compuestos orgánicos heterocíclicos que contienen un anillo de seis miembros con dos átomos de nitrógeno en posiciones opuestas. Este compuesto en particular se caracteriza por la presencia de un grupo metoxi fenil y un grupo fenil propil unido al anillo de piperazina. Tiene varias aplicaciones en la investigación científica, particularmente en los campos de la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[(2-Metoxi fenil)metil]-4-(3-fenilpropil)piperazina se puede lograr a través de varios métodos. Un enfoque común implica la reacción de 1-(2-metoxifenil)piperazina con bromuro de 3-fenilpropil en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un solvente orgánico como acetonitrilo a temperaturas elevadas para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[(2-Metoxi fenil)metil]-4-(3-fenilpropil)piperazina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de litio y aluminio para obtener derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los átomos de nitrógeno de piperazina, con reactivos como haluros de alquilo o cloruros de acilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio acuoso.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como el hidruro de sodio.
Principales productos formados
Oxidación: Formación de derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Formación de derivados reducidos con átomos de hidrógeno agregados a la estructura.
Sustitución: Formación de derivados de piperazina sustituidos con varios grupos funcionales unidos a los átomos de nitrógeno.
Aplicaciones Científicas De Investigación
1-[(2-Metoxi fenil)metil]-4-(3-fenilpropil)piperazina tiene varias aplicaciones en la investigación científica:
Química: Se usa como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se emplea en estudios relacionados con la unión a receptores y la actividad de neurotransmisores.
Medicina: Investigado por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-[(2-Metoxi fenil)metil]-4-(3-fenilpropil)piperazina implica su interacción con objetivos moleculares específicos, como receptores o enzimas. El compuesto puede unirse a estos objetivos y modular su actividad, lo que lleva a varios efectos biológicos. Las vías exactas y los objetivos moleculares involucrados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
1-(2-metoxifenil)piperazina: Un compuesto relacionado con características estructurales similares pero que carece del grupo fenilpropil.
4-(3-fenilpropil)piperazina: Otro compuesto relacionado con el grupo fenilpropil pero que carece del grupo metoxi fenil.
Singularidad
1-[(2-Metoxi fenil)metil]-4-(3-fenilpropil)piperazina es única debido a la presencia de ambos grupos metoxi fenil y fenil propil, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C21H28N2O |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
1-[(2-methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C21H28N2O/c1-24-21-12-6-5-11-20(21)18-23-16-14-22(15-17-23)13-7-10-19-8-3-2-4-9-19/h2-6,8-9,11-12H,7,10,13-18H2,1H3 |
Clave InChI |
HFOJTWGTJWPOIO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CN2CCN(CC2)CCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Acetyl-4-hydroxyspiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B12496627.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12496631.png)
![2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12496633.png)
![7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B12496639.png)
![Methyl 3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12496640.png)
![7-Tert-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12496650.png)


methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496668.png)
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496671.png)

![Methyl 5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496684.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496691.png)
![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B12496699.png)
